molecular formula C8H5Br2NO B3058904 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- CAS No. 92635-28-4

2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-

Cat. No.: B3058904
CAS No.: 92635-28-4
M. Wt: 290.94 g/mol
InChI Key: CDSCASXRVKUXCN-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- is a brominated derivative of indole, a significant heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- typically involves the bromination of indole derivatives. One common method is the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide in aqueous t-butyl alcohol . This reaction yields 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further chemical transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is common due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.

    Reduction Reactions: Reduction can lead to the formation of less brominated or non-brominated indole derivatives.

Common Reagents and Conditions

    N-bromosuccinimide: Used for bromination reactions.

    Aqueous t-butyl alcohol: Common solvent for bromination.

    Oxidizing agents: Used for oxidation reactions.

    Reducing agents: Used for reduction reactions.

Major Products

    Indole-2,3-diones: Formed through oxidation.

    Substituted indoles: Formed through substitution reactions.

Scientific Research Applications

2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

3,3-dibromo-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSCASXRVKUXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534733
Record name 3,3-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92635-28-4
Record name 3,3-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Reactant of Route 2
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
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2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
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2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Reactant of Route 6
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-

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